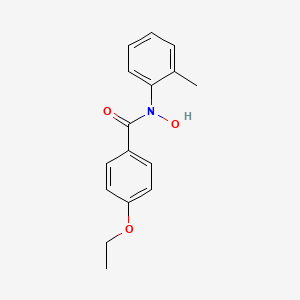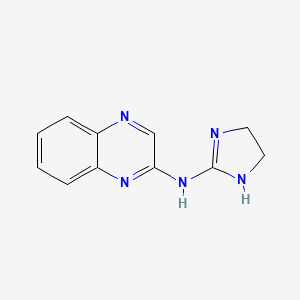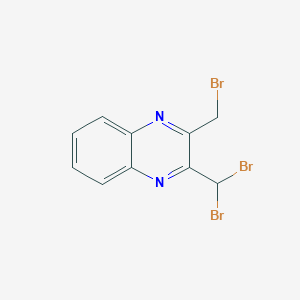
2-(Bromomethyl)-3-(dibromomethyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-3-(dibromomethyl)quinoxaline is a derivative of quinoxaline, a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. Quinoxaline derivatives are known for their applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-(dibromomethyl)quinoxaline typically involves the bromination of quinoxaline derivatives. One common method includes the addition of bromine to α-ethoxyvinyl ketones followed by hydrolysis . Another approach involves the reaction of 2-(dibromomethyl)quinoxaline with α-dicarbonyl compounds using tetrakis(dimethylamino)ethylene (TDAE) as a reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-3-(dibromomethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form cyclic structures through reactions with other compounds.
Common Reagents and Conditions
Tetrakis(dimethylamino)ethylene (TDAE): Used in the synthesis of oxirane derivatives from 2-(dibromomethyl)quinoxaline.
Bromine: Used in the initial bromination steps.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, such as oxiranes and other substituted quinoxalines .
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-3-(dibromomethyl)quinoxaline has several scientific research applications:
Medicinal Chemistry: Quinoxaline derivatives are explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.
Materials Science: Used in the development of luminescent materials, electroluminescent devices, and organic light-emitting diodes (OLEDs).
Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-3-(dibromomethyl)quinoxaline involves its interaction with various molecular targets. For instance, quinoxaline derivatives have been shown to inhibit specific enzymes and receptors, such as VEGFR-2, which is involved in angiogenesis . The compound’s bromomethyl groups can also participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline-2-carboxamide: Used as a carrier ligand in platinum compounds.
Quinoxaline-2-(bromomethyl)-1,4-dioxide: Another brominated quinoxaline derivative.
Uniqueness
2-(Bromomethyl)-3-(dibromomethyl)quinoxaline is unique due to its dual bromomethyl groups, which provide distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for synthetic chemistry and materials science applications.
Propiedades
Número CAS |
479194-51-9 |
|---|---|
Fórmula molecular |
C10H7Br3N2 |
Peso molecular |
394.89 g/mol |
Nombre IUPAC |
2-(bromomethyl)-3-(dibromomethyl)quinoxaline |
InChI |
InChI=1S/C10H7Br3N2/c11-5-8-9(10(12)13)15-7-4-2-1-3-6(7)14-8/h1-4,10H,5H2 |
Clave InChI |
JWQUOTGDOASNKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)C(Br)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


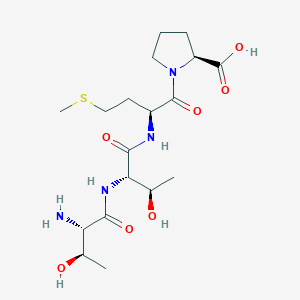
![Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]-](/img/structure/B14234641.png)
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14234644.png)
![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine](/img/structure/B14234647.png)
![[(2S,6R)-6-(4-Nitro-1H-benzimidazol-1-yl)morpholin-2-yl]methanol](/img/structure/B14234653.png)
![5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole](/img/structure/B14234659.png)
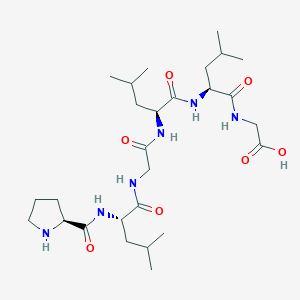
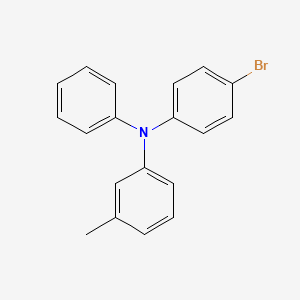

![5-[(4,6-Diethoxy-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl)amino]-5-oxopentanoic acid](/img/structure/B14234685.png)


